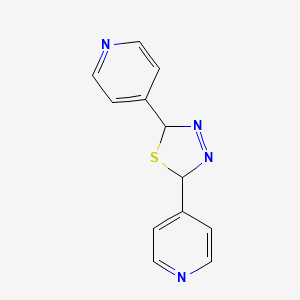
Pyridine, 4,4'-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- is a heterocyclic compound that contains both pyridine and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- typically involves the Stille cross-coupling reaction. This method uses 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine as a starting material . The reaction conditions include the use of a palladium catalyst and an appropriate solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- involves its interaction with specific molecular targets. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. This property is particularly useful in applications such as OLEDs and dye-sensitized solar cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle and have diverse biological activities.
Uniqueness
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- is unique due to its combination of pyridine and thiadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices .
Propriétés
Numéro CAS |
54010-21-8 |
|---|---|
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2,5-dipyridin-4-yl-2,5-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H10N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8,11-12H |
Clé InChI |
USFUGZPSALNPPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2N=NC(S2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
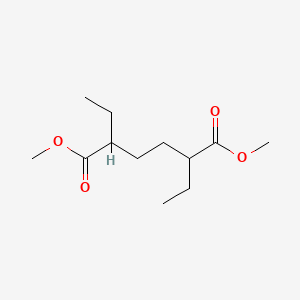
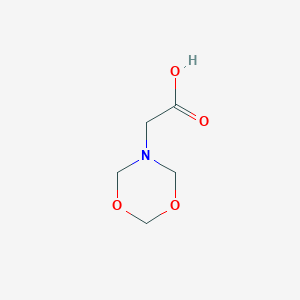
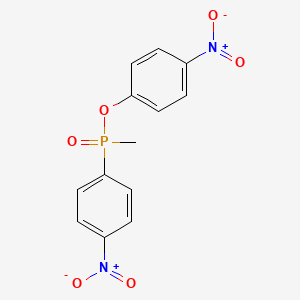
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
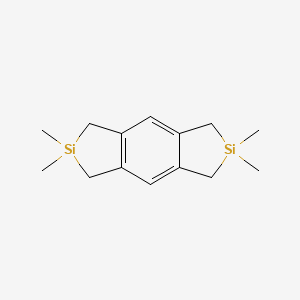
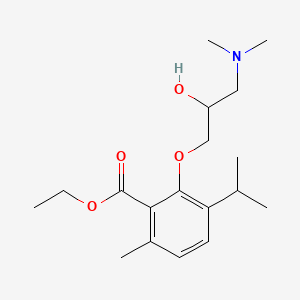
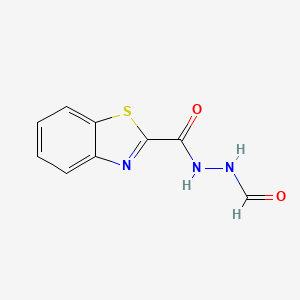

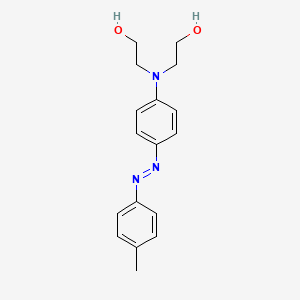
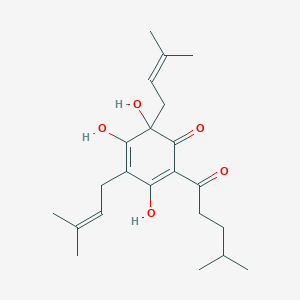

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

